molecular formula C11H13F3O B15316682 alpha-Trifluoromethyl-4-isopropylbenzyl alcohol

alpha-Trifluoromethyl-4-isopropylbenzyl alcohol

Cat. No.: B15316682
M. Wt: 218.21 g/mol
InChI Key: LEFMXTSRODLXJF-UHFFFAOYSA-N
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Description

Alpha-Trifluoromethyl-4-isopropylbenzyl alcohol: is a hydroxy functional, aromatic organic compound It is known for its unique chemical structure, which includes a trifluoromethyl group and an isopropyl group attached to a benzyl alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the hydrogenation of cuminal, which can produce cumyl alcohol, a related compound . Specific reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in optimizing the yield and purity of the product.

Industrial Production Methods: Industrial production of alpha-Trifluoromethyl-4-isopropylbenzyl alcohol may involve large-scale hydrogenation processes, utilizing advanced catalytic systems to ensure efficient conversion and high product quality. The choice of solvents, reaction times, and purification techniques are also critical factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions: Alpha-Trifluoromethyl-4-isopropylbenzyl alcohol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group into a carbonyl group, forming corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form different hydrocarbon derivatives.

    Substitution: The trifluoromethyl and isopropyl groups can participate in substitution reactions, leading to the formation of new compounds with altered properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce various hydrocarbon derivatives.

Scientific Research Applications

Alpha-Trifluoromethyl-4-isopropylbenzyl alcohol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which alpha-Trifluoromethyl-4-isopropylbenzyl alcohol exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. This can lead to alterations in biochemical pathways, making the compound a valuable tool in mechanistic studies and drug design .

Comparison with Similar Compounds

Uniqueness: Alpha-Trifluoromethyl-4-isopropylbenzyl alcohol is unique due to the combination of the trifluoromethyl and isopropyl groups, which confer distinct chemical properties and potential applications. This makes it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C11H13F3O

Molecular Weight

218.21 g/mol

IUPAC Name

2,2,2-trifluoro-1-(4-propan-2-ylphenyl)ethanol

InChI

InChI=1S/C11H13F3O/c1-7(2)8-3-5-9(6-4-8)10(15)11(12,13)14/h3-7,10,15H,1-2H3

InChI Key

LEFMXTSRODLXJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C(F)(F)F)O

Origin of Product

United States

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